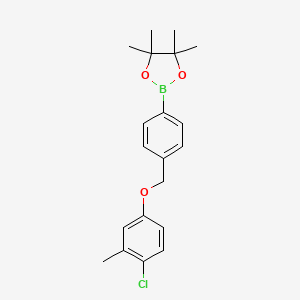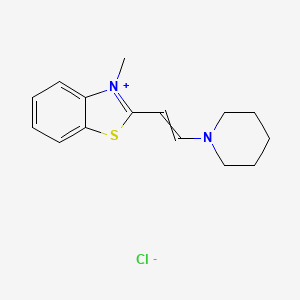
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride: is a chemical compound with the molecular formula C15H19ClN2S and a molecular weight of 294.84 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with a piperidinovinyl group and a methyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride typically involves the reaction of 2-methylbenzothiazole with 2-piperidinovinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-Methylbenzothiazole
- 2-Piperidinovinyl chloride
- Benzothiazole derivatives
Uniqueness: 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is unique due to its specific structural features and chemical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for various research applications .
Propriétés
Numéro CAS |
63512-55-0 |
|---|---|
Formule moléculaire |
C15H19ClN2S |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
IISUOAKTJZTCTI-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)


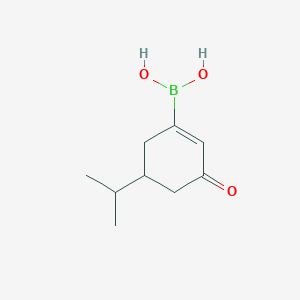
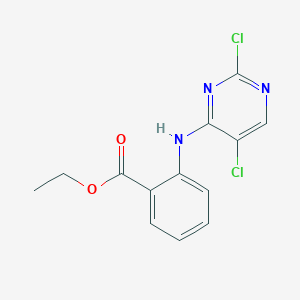

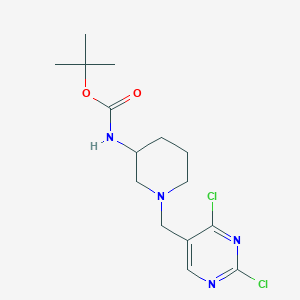
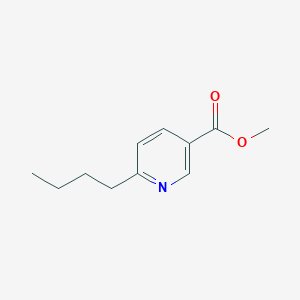
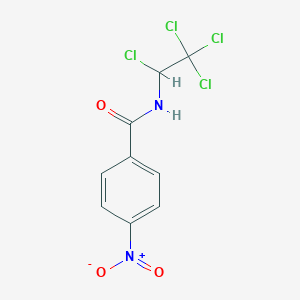
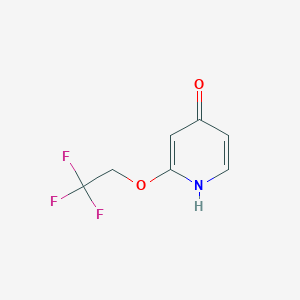
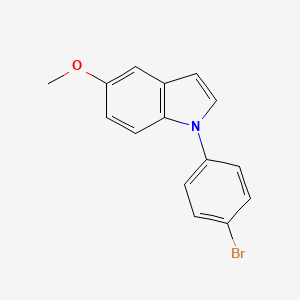
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
